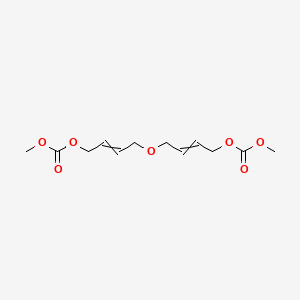
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate is a chemical compound with the molecular formula C12H18O6. It is known for its unique structure, which includes two carbonate groups connected by a but-2-ene-4,1-diyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate typically involves the reaction of dimethyl carbonate with but-2-ene-4,1-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the biscarbonate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and other oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced species.
Substitution: The biscarbonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonates and carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate involves its interaction with molecular targets through its carbonate groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutyl oxydi-2,1-ethanediyl biscarbonate: Similar in structure but with different alkyl groups.
Dimethyl oxydi-2,1-ethanediyl biscarbonate: Another related compound with a different linkage.
Uniqueness
Dimethyl oxydi(but-2-ene-4,1-diyl) biscarbonate is unique due to its specific but-2-ene-4,1-diyl linkage, which imparts distinct chemical properties and reactivity compared to other biscarbonates. This uniqueness makes it valuable in specialized applications and research .
Propriétés
Numéro CAS |
65211-90-7 |
|---|---|
Formule moléculaire |
C12H18O7 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
4-(4-methoxycarbonyloxybut-2-enoxy)but-2-enyl methyl carbonate |
InChI |
InChI=1S/C12H18O7/c1-15-11(13)18-9-5-3-7-17-8-4-6-10-19-12(14)16-2/h3-6H,7-10H2,1-2H3 |
Clé InChI |
BOWUMSHAJROGEX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OCC=CCOCC=CCOC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
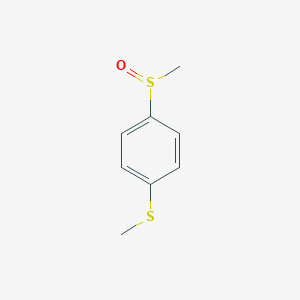



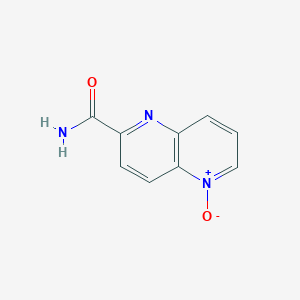
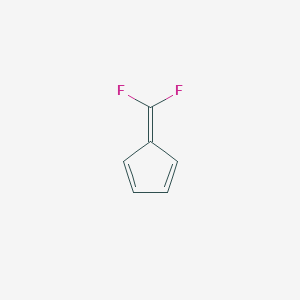
![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)
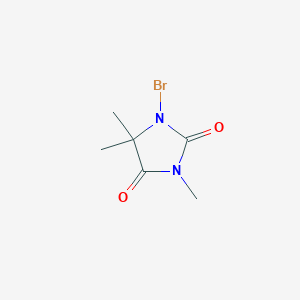


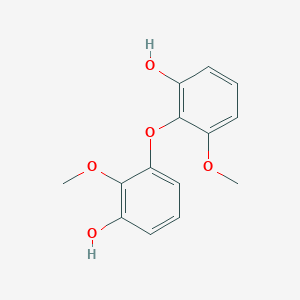
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
